molecular formula C21H23N3O3 B14118464 N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide CAS No. 1081115-60-7

N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide

Cat. No.: B14118464
CAS No.: 1081115-60-7
M. Wt: 365.4 g/mol
InChI Key: CKEVMEBUSREFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes an acetylamino group, a phenyl ring, and a piperidinecarboxamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles involved .

Scientific Research Applications

N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1081115-60-7

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-14(25)22-16-8-10-17(11-9-16)23-21(27)18-12-13-19(26)24(2)20(18)15-6-4-3-5-7-15/h3-11,18,20H,12-13H2,1-2H3,(H,22,25)(H,23,27)

InChI Key

CKEVMEBUSREFBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCC(=O)N(C2C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.